molecular formula C15H12BrNO B1403134 5-Benzyloxy-4-bromo-1H-indole CAS No. 1001395-20-5

5-Benzyloxy-4-bromo-1H-indole

Cat. No.: B1403134
CAS No.: 1001395-20-5
M. Wt: 302.16 g/mol
InChI Key: XOMIUWWEVQLFBX-UHFFFAOYSA-N
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Description

5-Benzyloxy-4-bromo-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely present in natural products and pharmaceuticals. The presence of both benzyloxy and bromo substituents on the indole ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-4-bromo-1H-indole typically involves the bromination of 5-benzyloxyindole. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-4-bromo-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters in the presence of a base such as potassium carbonate.

    Sonogashira Coupling: This reaction requires a palladium catalyst, a copper co-catalyst, and an alkyne in the presence of a base.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indoles can be obtained.

    Coupling Products: Biaryl or alkyne-substituted indoles are common products of coupling reactions.

Scientific Research Applications

5-Benzyloxy-4-bromo-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of indole-based biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-4-bromo-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The benzyloxy and bromo substituents can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyloxyindole: Lacks the bromine substituent and has different reactivity and applications.

    4-Bromoindole: Lacks the benzyloxy substituent and is used in different synthetic pathways.

    5-Methoxy-4-bromo-1H-indole: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

5-Benzyloxy-4-bromo-1H-indole is unique due to the presence of both benzyloxy and bromo substituents, which provide distinct reactivity and make it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-bromo-5-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-15-12-8-9-17-13(12)6-7-14(15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMIUWWEVQLFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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